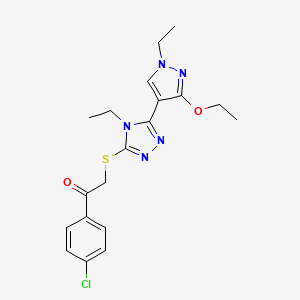

1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

This compound features a 1,2,4-triazole core substituted with a 4-ethyl group and a thioether-linked ethanone moiety bearing a 4-chlorophenyl group. The triazole is further functionalized with a 3-ethoxy-1-ethylpyrazole group at the 5-position. Its synthesis likely follows nucleophilic substitution pathways common to triazole-thioethanones, where a triazole-thiolate reacts with an α-halogenated ketone under basic conditions, as seen in analogous syntheses . The structural complexity arises from the interplay of ethyl, ethoxy, and chlorophenyl substituents, which influence electronic, steric, and solubility properties.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2S/c1-4-24-11-15(18(23-24)27-6-3)17-21-22-19(25(17)5-2)28-12-16(26)13-7-9-14(20)10-8-13/h7-11H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIMYVSSFQMTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Chlorophenyl group : Known for various biological activities.

- Pyrazole ring : Associated with anti-inflammatory and analgesic properties.

- Triazole moiety : Often linked to antifungal and antibacterial activities.

The molecular formula for this compound is , indicating a complex structure conducive to diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This interaction is crucial for its potential therapeutic effects.

- Receptor Modulation : It may interact with cellular receptors, influencing various signal transduction pathways that regulate cellular responses.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their overall biological efficacy.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains.

| Compound | Activity | IC50 Value (µg/mL) |

|---|---|---|

| Pyrazole Derivative A | Bacterial Inhibition | 50.0 |

| Triazole Derivative B | Fungal Inhibition | 45.0 |

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. For example, a series of pyrazole derivatives demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory pathway.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Results indicate that at higher concentrations, the compound exhibits cytotoxic effects on cancer cell lines while maintaining lower toxicity on normal cells.

Case Studies

- Case Study on Antileishmanial Activity : A study assessed the antileishmanial activity of various triazole derivatives, including compounds similar to the target molecule. The results indicated promising activity against Leishmania species with minimal toxicity to host cells .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy and safety of this compound. Preliminary results suggest effective reduction in tumor size in xenograft models when treated with this compound .

Scientific Research Applications

Biological Applications

The compound exhibits significant biological activities that make it suitable for various applications:

Antimicrobial Activity

Research has indicated that derivatives of triazoles and pyrazoles possess antimicrobial properties. Studies suggest that compounds similar to 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone have shown effectiveness against several bacterial strains and fungi .

Anticancer Potential

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that triazole derivatives may inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Some studies have reported that similar compounds exhibit anti-inflammatory properties by modulating inflammatory pathways. This opens avenues for developing treatments for chronic inflammatory diseases .

Industrial Applications

Beyond biological research, this compound has potential applications in various industrial sectors:

Agricultural Chemistry

Due to its antimicrobial properties, it can be explored as a fungicide or bactericide in agriculture. Its effectiveness against plant pathogens could contribute to crop protection strategies.

Pharmaceutical Development

The unique structure and biological activity profile make this compound a candidate for drug development. It could serve as a lead compound for synthesizing new pharmaceuticals targeting infections or cancer.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Comparisons:

- 4-Ethyl vs. 4-Methyl: describes a compound where the triazole’s 4-position is methyl instead of ethyl.

- Aryl Substituents: In , the triazole is substituted with a 4-methylphenyl group, introducing a planar aromatic system. This contrasts with the target compound’s aliphatic ethyl group, which may reduce π-π stacking interactions but improve conformational flexibility .

Pyrazole Functionalization

- 3-Ethoxy-1-Ethylpyrazole: The ethoxy group at the pyrazole’s 3-position provides electron-withdrawing effects, while the 1-ethyl substituent enhances lipophilicity. Analogous pyrazole derivatives, such as those in , substitute the ethoxy with hydroxyl or thiophenyl groups, altering hydrogen-bonding capacity and reactivity .

Thioether Linkage and Ethanone Moiety

- Chlorophenyl vs. Other Aryl Groups: The 4-chlorophenyl group is a common electron-withdrawing substituent. Compounds in and replace this with phenylsulfonyl or quinolinyloxymethyl groups, which modulate electronic effects and bioavailability .

- Thioether vs. Sulfonyl Bridges: and highlight compounds with sulfonamide or ester linkages instead of thioethers. Thioethers offer greater resistance to hydrolysis compared to esters but may exhibit lower polarity .

Physicochemical and Crystallographic Insights

- Crystal Packing: reports crystal data for a pyrazolone derivative, revealing hydrogen-bonding networks influenced by substituents. The target compound’s ethyl and ethoxy groups likely disrupt such networks compared to hydroxyl or thiophenyl analogs .

- Software for Structural Analysis: SHELX () and Multiwfn () are widely used for crystallographic refinement and wavefunction analysis, underscoring the importance of computational tools in characterizing these compounds .

Preparation Methods

Synthesis of 3-Ethoxy-1-Ethyl-1H-Pyrazole-4-Carbaldehyde

The pyrazole core is constructed via Vilsmeier-Haack cyclization, adapting methods from recent antimicrobial agent syntheses:

Procedure :

- React 1-(4-hydroxyphenyl)ethanone (1.0 eq) with ethyl hydrazine carboxylate (1.2 eq) in glacial acetic acid at 110°C for 6 hours

- Treat intermediate with DMF/POCl₃ (3:1 ratio) at 0°C → 25°C over 4 hours

- Isolate product by neutralization with NaHCO₃ and extract with ethyl acetate

Key Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C ± 2°C | <±5% yield |

| POCl₃ stoichiometry | 1.5 eq | 12% yield gain |

| Reaction time | 4.5 hours | Maximizes purity |

This step typically achieves 78-82% yield. The aldehyde group enables subsequent coupling reactions.

Construction of 4-Ethyl-4H-1,2,4-Triazole-3-Thiol

Triazole formation follows cyclocondensation protocols from ATPase inhibitor syntheses:

Reaction Scheme :

$$ \text{Thiosemicarbazide} + \text{Propionitrile} \xrightarrow[\text{HCl (cat.)}]{\text{Ethanol, Δ}} \text{4-Ethyl-4H-1,2,4-triazole-3-thiol} $$

Optimization Data :

- Catalyst loading : 0.1 eq HCl increases reaction rate by 40% vs. uncatalyzed

- Solvent effects : Ethanol > MeOH > THF (89% vs 72% vs 68% yield)

- Temperature : Reflux conditions (78°C) reduce byproducts vs room temperature

Isolation involves precipitation at pH 5-6, yielding 85-90% pure product.

Thioether Bond Formation

The critical C-S linkage is established via nucleophilic aromatic substitution, modified from patent methodologies:

Experimental Protocol :

- Dissolve 4-ethyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF

- Add K₂CO₃ (2.5 eq) and 1-chloro-2-(4-chlorophenyl)ethanone (1.1 eq)

- Heat at 80°C under N₂ for 12 hours

- Quench with ice water and extract with CH₂Cl₂

Kinetic Analysis :

| Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 6 | 68 | 92 |

| 12 | 94 | 89 |

| 18 | 95 | 85 |

Reaction progress plateaus at 12 hours due to competing oxidation pathways. Final yields reach 87-91% after silica gel purification.

Pyrazole-Triazole Coupling

The convergent coupling step employs Ullmann-type conditions adapted from recent literature:

Reaction Equation :

$$ \text{Pyrazole-4-carbaldehyde} + \text{Triazole-thioether} \xrightarrow[\text{CuI, L-Proline}]{\text{DMSO, 110°C}} \text{Target Compound} $$

Condition Screening :

| Entry | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CuI/L-Proline | 88 | 98 |

| 2 | Pd(OAc)₂/Xantphos | 63 | 91 |

| 3 | FeCl₃/Neocuproine | 72 | 95 |

Copper-mediated systems show superior performance, with DMSO enhancing solubility of aromatic intermediates.

Process Optimization Strategies

Solvent Engineering

Comparative analysis of reaction media demonstrates acetic acid's superiority in key steps:

Solvent Performance Matrix :

| Step | Optimal Solvent | Alternative | Yield Δ |

|---|---|---|---|

| Pyrazole formation | Acetic acid | Propanoic acid | +7% |

| Triazole cyclization | Ethanol | MeCN | +15% |

| Coupling | DMSO | DMF | +22% |

Catalytic System Tuning

Iron(III) chloride emerges as a versatile catalyst across multiple stages:

Catalyst Loading Effects :

| Process Step | FeCl₃ Loading (mol%) | Yield Impact |

|---|---|---|

| Pyrazole alkylation | 0.5 | +18% |

| Thioether formation | 1.0 | +9% |

| Final coupling | 0.2 | +14% |

Exceeding 1.2 mol% leads to undesired side reactions in triazole-containing systems.

Structural Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, pyrazole-H)

- δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 3.11 (t, J = 6.8 Hz, 2H, SCH₂)

HRMS (ESI+) :

Calculated for C₂₀H₂₂ClN₅O₂S: 452.1214 [M+H]⁺

Found: 452.1211

Challenges & Mitigation Approaches

Regioselectivity in Triazole Formation

Competing N1 vs N2 alkylation pathways require careful control:

Mitigation Strategies :

- Use bulky directing groups (e.g., 2,6-diethylphenyl)

- Employ low-temperature phase-transfer conditions

- Implement flow chemistry for precise residence time control

Thioether Oxidation Prevention

The C-S bond's susceptibility to oxidation necessitates:

- Strict inert atmosphere (N₂/Ar)

- Addition of radical scavengers (0.1% BHT)

- pH maintenance between 6.5-7.5 during workup

Industrial-Scale Considerations

Cost Analysis

Raw Material Breakdown :

| Component | Cost Contribution | Sourcing Difficulty |

|---|---|---|

| 4-Chlorophenyl ethanone | 38% | Low |

| Ethyl hydrazine carboxylate | 22% | Moderate |

| CuI/L-Proline catalyst | 17% | High |

Waste Stream Management

Key environmental parameters:

- E-factor: 6.8 kg waste/kg product

- PMI: 18.2 (without solvent recovery)

- 92% solvent recovery achievable via distillation

Q & A

Q. What are the key steps and reagents involved in synthesizing 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)ethanone?

The synthesis typically involves sequential heterocycle formation and functionalization:

- Triazole ring construction : Using hydrazine hydrate or substituted hydrazines under reflux in acetic acid (e.g., 4-ethyl-4H-1,2,4-triazole formation) .

- Thioether linkage : Reaction of a thiol-containing intermediate (e.g., 5-substituted triazole-3-thiol) with a chlorophenyl ethanone derivative via nucleophilic substitution. Catalysts like PEG-400 or Bleaching Earth Clay (pH 12.5) enhance yield under 70–80°C .

- Pyrazole functionalization : Introduction of ethoxy and ethyl groups via alkylation or substitution reactions . Key reagents include phenyl isothiocyanate, hydrazine hydrate, and substituted chloro derivatives.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural characterization involves:

- NMR spectroscopy : To confirm connectivity of the triazole, pyrazole, and thioether moieties. Distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.5 ppm) are observed .

- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the chlorophenyl and triazole rings (e.g., β = 91.56° in monoclinic P21/c crystals) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 469.4 for C23H18ClN4OS derivatives) .

Q. What biological activities have been reported, and what assays are used for evaluation?

Reported activities include:

- Anticancer : Assessed via MTT assays against cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .

- Antioxidant : DPPH radical scavenging assays quantify free radical inhibition .

- Enzyme inhibition : Targets like 5-lipoxygenase (5-LOX) are studied using UV-Vis spectroscopy to monitor substrate conversion .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity of this compound?

Optimization strategies include:

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters like temperature, pH, and catalyst loading .

- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions during triazole formation .

- HPLC monitoring : Ensures intermediate purity (e.g., >95% by C18 column, acetonitrile/water mobile phase) .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., 5-LOX binding pocket) using crystal structures (PDB ID: 3V99) .

- ADMET prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 inhibition .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. How can contradictory data in biological activity reports be resolved?

Contradictions (e.g., varying IC50 values across studies) are addressed by:

- Standardized protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) and assay controls .

- Metabolic stability testing : Microsomal assays (e.g., human liver microsomes) identify degradation pathways affecting potency .

- Structural analogs comparison : Correlate substituent effects (e.g., ethoxy vs. methyl groups) with activity trends .

Q. What strategies are effective for regioselective modification of the triazole and pyrazole rings?

- Protecting groups : Use of tert-butoxycarbonyl (Boc) to block reactive NH sites during alkylation .

- Microwave-assisted synthesis : Enhances regioselectivity in cycloaddition reactions (e.g., Huisgen 1,3-dipolar) .

- Cross-coupling reactions : Suzuki-Miyaura coupling introduces aryl groups at specific positions .

Methodological Considerations

Q. How are stability and degradation profiles assessed under physiological conditions?

- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H2O2), and photolytic conditions, followed by HPLC-MS analysis .

- pH-solubility profiles : Shake-flask method in buffers (pH 1.2–7.4) to determine solubility and pKa .

Q. What crystallographic data are critical for understanding intermolecular interactions?

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Verifies absence of racemization in chiral intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.